molecular formula C13H14O3 B13554322 rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid

rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid

Cat. No.: B13554322
M. Wt: 218.25 g/mol
InChI Key: LHBNCNUFQRESLR-LOWVWBTDSA-N
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Description

rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a 2-methylphenyl group at the 4-position. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol, and it is identified by the CAS number 2168662-66-4 .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(1S,4R,5R)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8-4-2-3-5-9(8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1

InChI Key

LHBNCNUFQRESLR-LOWVWBTDSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

CC1=CC=CC=C1C23CC(C2C(=O)O)OC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which forms the bicyclic core. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

The compound rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

The compound rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Modifications to the aryl substituent on the bicyclo[2.1.1]hexane core significantly alter physicochemical properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Source
Target Compound 2-methylphenyl ortho C₁₃H₁₄O₃ 218.25 2168662-66-4
4-(3-tert-butylphenyl) analog 3-tert-butylphenyl meta C₁₀H₁₁N₃O₃* 221.22 Not provided
4-(4-methoxyphenyl) analog 4-methoxyphenyl para C₁₃H₁₄O₄ 234.25 2171880-95-6
4-(3-methylphenyl) analog 3-methylphenyl meta C₁₀H₁₆O₂ 168.24 680619-21-0

Notes:

  • The 4-methoxyphenyl analog has increased molecular weight (234.25 vs. 218.25) due to the electron-donating methoxy group, enhancing solubility but possibly reducing lipophilicity .
  • The 3-methylphenyl analog (C₁₀H₁₆O₂) features a smaller bicyclo[2.1]hexane core, leading to distinct steric and electronic properties compared to the [2.1.1] system .

Impact of Substituents :

  • Para-substituted 4-methoxyphenyl : Improves solubility via polar interactions but may reduce membrane permeability.
  • Bulky 3-tert-butylphenyl : Increases hydrophobicity (higher logP) and steric bulk, which could hinder binding to flat enzymatic pockets.

Core-Modified Analogs: 2-Oxa vs. 2-Aza Bicyclo Systems

Replacing the oxygen atom in the bicyclo core with nitrogen (2-aza) alters electronic properties and hydrogen-bonding capacity:

Compound Name Core Structure Molecular Formula Molecular Weight CAS Number Source
Target Compound 2-oxabicyclo[2.1.1] C₁₃H₁₄O₃ 218.25 2168662-66-4
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[...]carboxylic acid 2-azabicyclo[2.1.1] C₁₁H₁₇NO₄ 227.26 615575-74-1

Key Differences :

  • 2-Aza Core: Introduces a basic nitrogen, enabling salt formation and hydrogen-bond donor/acceptor versatility. The Boc (tert-butoxycarbonyl) group increases molecular weight (227.26 vs.
  • 2-Oxa Core : The oxygen atom contributes to polarity and conformational stability, favoring interactions with polar biological targets.

Functional Group Variations: Carboxylic Acid vs. Ester Derivatives

Modifications to the carboxylic acid group influence reactivity and bioavailability:

Compound Name Functional Group Molecular Formula Molecular Weight CAS Number Source
Target Compound Carboxylic acid C₁₃H₁₄O₃ 218.25 2168662-66-4
rac-(1R,4R,5R)-5-(Methoxycarbonyl)bicyclo[...] Methoxycarbonyl ester C₉H₁₂O₄* 184.19* 2445749-99-3

Notes:

  • The ester group reduces hydrogen-bonding capacity, which may limit target engagement until metabolic activation .

Biological Activity

The compound rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic organic compound recognized for its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.

Structural Overview

This compound belongs to the class of 2-oxabicyclo[2.1.1]hexanes, which are often explored as bioisosteres in medicinal chemistry due to their ability to mimic the properties of more traditional aromatic systems while potentially offering improved physicochemical characteristics.

Molecular Characteristics

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 2694063-17-5

Structure-Activity Relationship (SAR)

The unique bicyclic structure of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid allows for diverse interactions with biological targets. Modifications at the phenyl ring or carboxylic acid functional group can significantly influence biological activity.

ModificationEffect on Activity
Substitution on the phenyl ringAlters binding affinity to target proteins
Variation in carboxylic acid groupInfluences solubility and bioavailability

Case Study 1: Synthesis and Biological Validation

A study focused on synthesizing various 2-oxabicyclo[2.1.1]hexanes found that incorporating these structures into known bioactive compounds improved their pharmacological profiles. For example, the synthesis of a saturated analogue of a known antifungal agent showed enhanced activity compared to its parent compound .

Case Study 2: Comparative Analysis with Traditional Compounds

Recent research has compared the biological activities of 2-oxabicyclo[2.1.1]hexane derivatives with traditional ortho-substituted phenyl compounds. The findings suggested that the bicyclic derivatives exhibited improved physicochemical properties such as increased stability and solubility, which could lead to better therapeutic outcomes .

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